molecular formula C15H10Cl2N2O B4048964 2-(2,5-dichlorophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

2-(2,5-dichlorophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B4048964
M. Wt: 305.2 g/mol
InChI Key: PBWMTQIVWVZHNG-UHFFFAOYSA-N
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Description

2-(2,5-dichlorophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C15H10Cl2N2O and its molecular weight is 305.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 304.0170183 g/mol and the complexity rating of the compound is 407. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Impact and Degradation

Chlorophenols, related to the chlorophenyl group in the compound, have been extensively studied for their environmental impact, particularly as precursors to dioxins in waste incineration processes. These studies have implications for understanding the environmental fate and degradation pathways of similar compounds, potentially including 2-(2,5-dichlorophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one (Yaqi Peng et al., 2016).

Toxicology and Human Exposure

Research on chlorinated hydrocarbons, closely related to the chemical structure of the target compound, has explored their toxicity, mechanisms of action, and potential exposure risks to humans and the environment. This body of work contributes to a broader understanding of how similar chlorinated compounds might interact with biological systems (R. Kimbrough, 1972).

Chemical Synthesis and Applications

The synthesis and chemical reactivity of pyrazoline compounds have been a subject of interest, particularly their use as precursors in the synthesis of more complex molecules. These investigations provide a foundation for understanding the chemical behavior and potential applications of pyrazoline derivatives in various scientific and industrial contexts (M. A. Gomaa & H. Ali, 2020).

Pharmacological Potential

Pyrazoline derivatives have been studied for their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This suggests that compounds with a pyrazoline structure, such as this compound, could have significant therapeutic applications (A. M. Dar & Shamsuzzaman, 2015).

Environmental Persistence and Bioaccumulation

The environmental persistence and bioaccumulation potential of chlorophenols and similar compounds have been critically reviewed, highlighting their moderate to high persistence under certain conditions and potential for bioaccumulation. This research is vital for assessing the environmental and health risks associated with the release of such compounds into ecosystems (K. Krijgsheld & A. D. Gen, 1986).

Properties

IUPAC Name

2-(2,5-dichlorophenyl)-5-phenyl-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O/c16-11-6-7-12(17)14(8-11)19-15(20)9-13(18-19)10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWMTQIVWVZHNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1=O)C2=C(C=CC(=C2)Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,5-dichlorophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 2
2-(2,5-dichlorophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 3
2-(2,5-dichlorophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 4
2-(2,5-dichlorophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 5
2-(2,5-dichlorophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 6
2-(2,5-dichlorophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.